1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction, commonly known as a click reaction. The 3-fluorobenzyl and 4-methoxyphenyl groups would likely be introduced in earlier steps, possibly through nucleophilic substitution reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the substituent groups. The carboxylic acid group could undergo typical acid-base reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on derivatives of 1,2,4-triazoles, including compounds with structural similarities to 1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, has explored their intermolecular interactions and structural properties. For instance, Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, revealing the presence of various intermolecular interactions like C–H⋯π and lp⋯π, which were analyzed using Hirshfeld surfaces and supported by quantum mechanical calculations Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D. (2014). CrystEngComm.
Synthesis and Biological Activity
The facile synthesis and exploration of biological activities of triazole derivatives have been a focal point of research due to their broad spectrum of applications in medicinal and diagnostic areas. Saleem et al. (2018) discussed the synthesis, characterization, and biological profile of a triazole compound, highlighting its potential in enzyme inhibition, which may be relevant for treating diseases like Alzheimer's and diabetes Saleem, M., Rafiq, M., Jeong, Y. K., Cho, D. W., Kim, C. H., Seo, S., Choi, C. S., Hong, S. K., & Lee, K. (2018). Medicinal chemistry (Shariqah (United Arab Emirates)).
Chemical Synthesis and Applications
The chemical synthesis of 1,2,3-triazoles and their applications in various fields, including as cholinesterase inhibitors, has been reported. Arfan et al. (2018) detailed the synthesis of S-alkylated triazoles demonstrating significant cholinesterase inhibitory activity, suggesting their potential in neurodegenerative disease research Arfan, M., Siddiqui, S. Z., Abbasi, M., Rehman, A., Shah, S. A., Ashraf, M., Rehman, J., Saleem, R., Khalid, H., Hussain, R., & Khan, U. (2018). Pakistan journal of pharmaceutical sciences.
Fluorescence Monitoring and Sensing
Guo and Tanaka (2009) developed a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring aldol reactions through fluorescence, demonstrating the compound's utility in analytical chemistry and sensor technology Guo, H., & Tanaka, F. (2009). The Journal of organic chemistry.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-24-14-7-5-12(6-8-14)16-15(17(22)23)19-20-21(16)10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSANEWRAHXLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid |
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